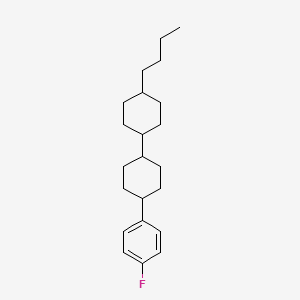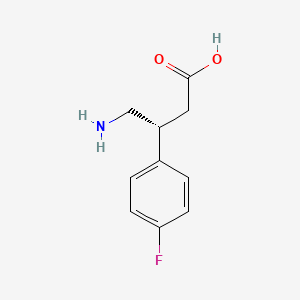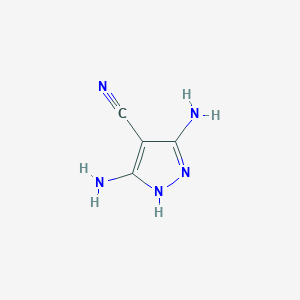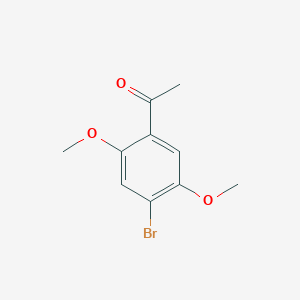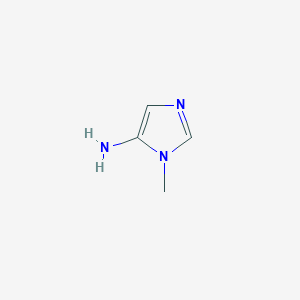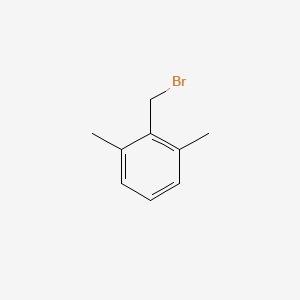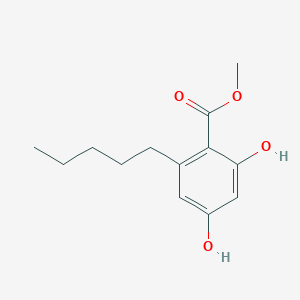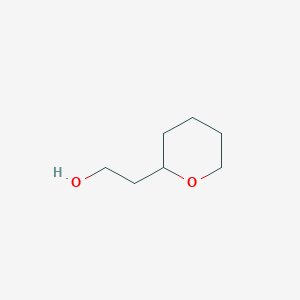
Isoquinolin-7-amine
Vue d'ensemble
Description
Isoquinolin-7-amine, also known as 7-Aminoisoquinoline, is a derivative of Isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids and has a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones . Another efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .
Molecular Structure Analysis
The molecular formula of this compound is C9H8N2 . It has a molecular weight of 144.17 g/mol .
Chemical Reactions Analysis
Isoquinoline derivatives have been involved in various chemical reactions. For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 343.1±15.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Synthèse d'alcaloïdes naturels
L'isoquinolin-7-amine sert de précurseur dans la synthèse d'alcaloïdes naturels. Ces alcaloïdes sont structurellement complexes et présentent une large gamme d'activités biologiques. Le développement de nouvelles méthodes de synthèse efficace de l'isoquinoline et de ses dérivés est un domaine de recherche important, en particulier pour les médicaments anticancéreux, antipaludiques et autres médicaments thérapeutiques .
Chimie médicinale
En chimie médicinale, les dérivés de l'this compound sont explorés pour leur potentiel thérapeutique. Ils sont considérés comme des composants importants de nombreux produits biologiquement actifs en raison de leurs structures diverses. Les dérivés du composé sont utilisés dans la synthèse de médicaments ciblant diverses maladies, notamment le cancer et le paludisme .
Chimie verte
L'this compound est impliquée dans les approches de chimie verte pour la synthèse de composés hétérocycliques. Ces méthodes visent à être plus respectueuses de l'environnement et durables, utilisant des processus sans catalyseur dans l'eau, ce qui représente une étape importante vers des procédés chimiques écologiques .
Activité anticancéreuse
Les dérivés de l'this compound ont été étudiés pour leurs propriétés anticancéreuses. Le squelette du composé est présent dans divers médicaments approuvés par la FDA et est une structure privilégiée dans les programmes de découverte de médicaments en raison de son large spectre de bio-réponses .
Propriétés antioxydantes
La recherche s'est également concentrée sur les propriétés antioxydantes des dérivés de l'this compound. Ces propriétés sont cruciales dans le développement de médicaments capables de protéger les cellules du stress oxydatif, qui est impliqué dans de nombreuses maladies .
Activités anti-inflammatoires et antimicrobiennes
Les dérivés de l'this compound présentent des activités anti-inflammatoires et antimicrobiennes. Ces activités les rendent précieux dans le traitement et la prévention des infections et des affections inflammatoires .
Applications cardiovasculaires
Les effets cardiovasculaires des dérivés de l'this compound constituent un autre domaine d'application. Ils sont étudiés pour leur potentiel dans le traitement de diverses maladies cardiovasculaires, tirant parti de leurs activités pharmacologiques .
Neuropharmacologie
Enfin, l'this compound joue un rôle en neuropharmacologie. Ses dérivés sont étudiés pour leurs effets sur le système nerveux, y compris les traitements potentiels des maladies neurodégénératives et comme composants des thérapies neuroprotectrices .
Mécanisme D'action
Isoquinolin-7-amine, also known as 7-aminoisoquinoline, is a small organic molecule belonging to the class of isoquinolines and derivatives. These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Now, let’s break down the requested aspects:
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can significantly affect drug efficacy and stability.
As scientific knowledge evolves, we may gain deeper insights into its role in health and disease . 🌟
Safety and Hazards
Orientations Futures
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, attracting considerable attention for the development of new methods for efficient synthesis of isoquinoline and its derivatives . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Analyse Biochimique
Biochemical Properties
Isoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, leading to the phosphorylation of histone H3 . These interactions are crucial for its role in cell cycle regulation and apoptosis.
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. It induces mitotic arrest and apoptotic cell death in human cervical cancer cells by activating the spindle assembly checkpoint . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it increases the activation of CDK1/cyclin B1 complex and the phosphorylation of histone H3, leading to cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20 . These events ultimately lead to the apoptosis of cancer cells. Additionally, this compound induces α-tubulin polymerization, contributing to spindle abnormalities and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit tumor growth in HeLa xenograft mice over time . Its stability and degradation products need to be monitored to understand its prolonged impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, in BALB/c nu/nu mice bearing a HeLa xenograft, this compound significantly inhibited tumor growth at specific dosages . It is essential to determine the optimal dosage to balance efficacy and toxicity.
Propriétés
IUPAC Name |
isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUQIQEUWFBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562696 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23707-37-1 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?
A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []
Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound based on its photophysical properties?
A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
